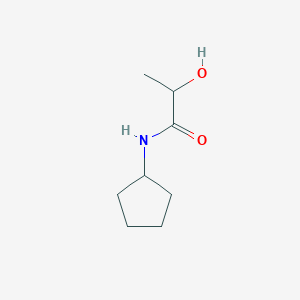

N-cyclopentyl-2-hydroxypropanamide

Beschreibung

N-cyclopentyl-2-hydroxypropanamide (CAS: 1867907-78-5) is a chiral organic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. Its IUPAC name, (2R)-N-cyclopentyl-2-hydroxypropanamide, reflects its stereochemistry, featuring a hydroxyl group at the second carbon of the propanamide backbone and a cyclopentyl substituent on the amide nitrogen. The compound is characterized by the SMILES string CC(C(=O)NC1CCCC1)O, confirming its (2R)-configuration and cyclopentyl moiety .

Physically, it is described as an oil at room temperature, with storage recommendations specifying ambient conditions.

Eigenschaften

Molekularformel |

C8H15NO2 |

|---|---|

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

N-cyclopentyl-2-hydroxypropanamide |

InChI |

InChI=1S/C8H15NO2/c1-6(10)8(11)9-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H,9,11) |

InChI-Schlüssel |

JTYLSPHFTYYEEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC1CCCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Cyclopentyl-2-hydroxypropanamid erfolgt typischerweise durch die Reaktion von Cyclopentylamin mit 2-Hydroxypropansäure oder deren Derivaten. Die Reaktion wird in der Regel unter milden Bedingungen durchgeführt, wobei ein Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) verwendet wird, um die Bildung der Amidbindung zu erleichtern. Die Reaktion lässt sich wie folgt darstellen:

[ \text{Cyclopentylamin} + \text{2-Hydroxypropansäure} \xrightarrow{\text{DCC}} \text{N-Cyclopentyl-2-hydroxypropanamid} + \text{Dicyclohexylharnstoff} ]

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von N-Cyclopentyl-2-hydroxypropanamid die Verwendung von automatisierten Reaktoren und Durchflusssystemen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren.

Arten von Reaktionen:

Oxidation: N-Cyclopentyl-2-hydroxypropanamid kann Oxidationsreaktionen unterliegen, bei denen die Hydroxylgruppe in eine Carbonylgruppe umgewandelt wird und N-Cyclopentyl-2-oxopropanamid entsteht.

Reduktion: Die Verbindung kann reduziert werden, um N-Cyclopentyl-2-hydroxypropanamin zu bilden, wobei die Amidgruppe in ein Amin umgewandelt wird.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen, wie Halogenide, durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Halogenierungsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: N-Cyclopentyl-2-oxopropanamid

Reduktion: N-Cyclopentyl-2-hydroxypropanamin

Substitution: N-Cyclopentyl-2-halogenpropanamid (z. B. N-Cyclopentyl-2-chlorpropanamid)

Wissenschaftliche Forschungsanwendungen

N-Cyclopentyl-2-hydroxypropanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse.

Medizin: Es werden laufend Untersuchungen durchgeführt, um sein Potenzial als Therapeutikum, insbesondere bei der Behandlung bestimmter Krankheiten, zu untersuchen.

Industrie: Es wird bei der Produktion von Pharmazeutika und Feinchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-Cyclopentyl-2-hydroxypropanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Hydroxyl- und Amidgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität. Die Verbindung kann die Aktivität ihrer Zielstrukturen modulieren und so zu verschiedenen biologischen Wirkungen führen.

Ähnliche Verbindungen:

- N-Cyclopentyl-2-oxopropanamid

- N-Cyclopentyl-2-hydroxypropanamin

- N-Cyclopentyl-2-chlorpropanamid

Vergleich: N-Cyclopentyl-2-hydroxypropanamid ist einzigartig durch das Vorhandensein sowohl einer Hydroxyl- als auch einer Amidgruppe, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Im Vergleich zu seinen oxidierten oder reduzierten Formen weist es eine unterschiedliche Reaktivität und potenzielle Anwendungen auf. Das Vorhandensein der Hydroxylgruppe ermöglicht zusätzliche Wasserstoffbrückenbindungen, die seine Bindung an molekulare Zielstrukturen beeinflussen können.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

The C2 hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.

N-(2-hydroxyethyl)-2,2-dimethylpropanamide :

- The hydroxyethyl group on the amide nitrogen increases hydrophilicity compared to cyclopentyl.

- The 2,2-dimethyl substituents on the propanamide backbone create steric hindrance, likely reducing reactivity at the carbonyl group.

Physicochemical Implications

- Stability : The dimethyl groups in the latter compound could enhance thermal stability by restricting conformational flexibility.

Biologische Aktivität

N-cyclopentyl-2-hydroxypropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

N-cyclopentyl-2-hydroxypropanamide has the molecular formula and a molecular weight of 157.21 g/mol. Its structure features a cyclopentyl group attached to a hydroxypropanamide moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that N-cyclopentyl-2-hydroxypropanamide exhibits several biological activities, particularly in the context of cancer research and receptor modulation. Here are some key areas of activity:

- Anticancer Activity : Preliminary studies suggest that compounds similar to N-cyclopentyl-2-hydroxypropanamide may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown significant inhibition of histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival .

- Receptor Modulation : The compound has been studied for its potential role as an antagonist of muscarinic receptors, particularly the M3 subtype. This receptor modulation can influence various physiological responses, including smooth muscle contraction and glandular secretion .

Case Studies and Research Findings

-

Cytotoxicity Studies : In vitro assays have demonstrated that N-cyclopentyl-2-hydroxypropanamide and related compounds can induce apoptosis in cancer cell lines. For example, compounds tested against SW620 (colon cancer) and PC3 (prostate cancer) cells showed IC50 values indicating effective cytotoxicity .

Compound Cell Line IC50 (μM) Mechanism of Action N-cyclopentyl-2-hydroxypropanamide SW620 (colon) TBD Induces apoptosis; HDAC inhibition Related Compound 10l SW620 (colon) 0.671 Induces apoptosis; G2/M phase arrest Related Compound 10m PC3 (prostate) 1.211 Induces apoptosis; G2/M phase arrest - Mechanistic Insights : Docking studies have provided insights into the binding interactions between N-cyclopentyl-2-hydroxypropanamide and target proteins involved in cellular signaling pathways. These studies highlight the importance of structural features in determining the compound's efficacy as a therapeutic agent .

- Comparative Analysis : A comparative analysis with other known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) indicates that N-cyclopentyl-2-hydroxypropanamide may exhibit different mechanisms of action, particularly in how it induces cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.